molecular formula C16H15NO3 B15207781 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

Cat. No.: B15207781
M. Wt: 269.29 g/mol
InChI Key: QQHADRRKKGASTC-QHKWOANTSA-N
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Description

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one is a curcumin-inspired bis-arylidene piperidone (BAP) derivative. Its structure consists of a central piperidin-4-one ring substituted at the 1-position with a methyl group and at the 3- and 5-positions with furan-2-ylmethylene moieties in an E,E-configuration. This compound belongs to a class of molecules designed to enhance the stability and bioactivity of curcumin analogs by rigidifying the conjugated enone system .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3E,5E)-3,5-bis(furan-2-ylmethylidene)-1-methylpiperidin-4-one

InChI

InChI=1S/C16H15NO3/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9H,10-11H2,1H3/b12-8+,13-9+

InChI Key

QQHADRRKKGASTC-QHKWOANTSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1

Canonical SMILES

CN1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furan-2-ylmethylene groups at the 3 and 5 positions of the piperidinone ring. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives or other reduced products.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of BAP derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R3, R5) Key Structural Features Melting Point (°C) Yield (%) Bioactivity (Target) Reference
Target: 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one R3/R5 = furan-2-ylmethylene; R1 = CH₃ Furan rings enhance π-conjugation and solubility Not reported 82% (B1) Antitubercular (DprE1 inhibition)
3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one R3/R5 = 4-OCH₃-C₆H₄; R1 = CH₃ Methoxy groups improve lipophilicity Not reported 92% Anti-dengue (DENV2 protease)
3,5-Bis((E)-2-bromobenzylidene)-1-methylpiperidin-4-one (4d) R3/R5 = 2-Br-C₆H₄; R1 = CH₃ Bromine atoms increase molecular weight 124–126 76% Anticancer (p300/CARM1 inhibition)
3,5-Bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) R3/R5 = 3,4,5-(OCH₃)₃-C₆H₂; R1 = CH₃ Trimethoxy groups enhance DNA intercalation Not reported ~65% Anticancer (NF-κB inhibition)
Pg150 R3/R5 = (E)-3-(furan-2-yl)allylidene Extended conjugation via allylidene groups Not reported Not reported Antiparasitic (Trypanosoma cruzi)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Brominated analogs (e.g., 4d) exhibit higher melting points due to increased molecular rigidity and halogen bonding . Methoxy-substituted derivatives (e.g., B10) show enhanced lipophilicity, improving membrane permeability .
  • Furan vs. Benzene Rings : The target compound’s furan substituents confer lower molecular weight and higher solubility in polar solvents compared to brominated or methoxy-substituted analogs .
  • Extended Conjugation : Allylidene-substituted analogs (e.g., Pg150) exhibit redshifted UV-Vis absorption due to extended π-systems, which may enhance photodynamic activity .
Physicochemical Properties
  • Solubility : The target compound’s furan rings improve aqueous solubility (>10 mg/mL in DMSO) compared to brominated analogs (<5 mg/mL) .
  • Stability: Methoxy-substituted derivatives (e.g., B10) show superior stability under physiological pH due to reduced enone reactivity .

Q & A

Q. What are the optimized synthetic routes for 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one, and how can reaction conditions be adjusted to improve yield and purity?

The compound is synthesized via a Claisen-Schmidt condensation between 1-methylpiperidin-4-one and furan-2-carbaldehyde under acidic conditions. Key steps include:

  • Using HCl-saturated acetic acid as the reaction medium to protonate the carbonyl group, enhancing electrophilicity.
  • Optimizing molar ratios (e.g., 2:1 aldehyde-to-piperidone ratio) and reaction duration (typically 48–72 hours) to maximize bis-arylidene product formation .
  • Purification via recrystallization from ethanol or column chromatography (eluent: chloroform/methanol) to isolate the product. Yield improvements (>70%) are achievable by controlling temperature (reflux at 110°C) and avoiding competing side reactions like mono-condensation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one, and what key spectral features should be analyzed?

  • 1H NMR : Look for diagnostic peaks:
  • Olefinic protons (δ 7.5–8.0 ppm, singlet or doublet for furylmethylene groups).
  • N-methyl protons (δ 2.8–3.2 ppm, singlet).
  • Piperidinone ring protons (δ 3.8–4.2 ppm, multiplet) .
    • Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of furan groups or methyl substituents).
    • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).

Q. What in vitro assays are recommended for preliminary evaluation of the antitumor activity of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one, and how should IC₅₀ values be interpreted?

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using a dose range (1–100 µM). IC₅₀ values <10 µM indicate potent activity, but confirm specificity via parallel testing on non-cancerous cells (e.g., HEK293) .
  • Apoptosis Assays : Use Annexin V/PI staining to quantify early/late apoptotic cells. Correlate with caspase-3 activation via Western blot.

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve the molecular geometry and electron density distribution of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. Solve the structure via direct methods (SHELXS) and refine with SHELXL .
  • Key Parameters :
  • Analyze torsion angles to confirm planarity of the bis-arylidene system.
  • Refine anisotropic displacement parameters for heavy atoms (C, O, N).
  • Validate hydrogen bonding (e.g., C–H⋯O interactions) using PLATON.

Q. What computational methods are suitable for predicting the electronic properties and reactive sites of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., furan rings) prone to electrophilic attack.
  • Molecular Docking : Simulate binding to biological targets (e.g., topoisomerase II) using AutoDock Vina. Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma half-life (t₁/₂) to assess metabolic stability. Poor absorption or rapid clearance may explain reduced in vivo activity.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination) can enhance metabolic resistance .

Q. What strategies can determine the antioxidant mechanism of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one?

  • ROS Scavenging Assays : Quantify superoxide (via NBT assay) and hydroxyl radical (via deoxyribose degradation) scavenging. Compare IC₅₀ values to ascorbic acid controls.
  • Cellular Protection Models : Use H₂O₂-induced oxidative stress in HepG2 cells. Measure glutathione (GSH) levels and lipid peroxidation (MDA assay) to confirm cytoprotection .

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